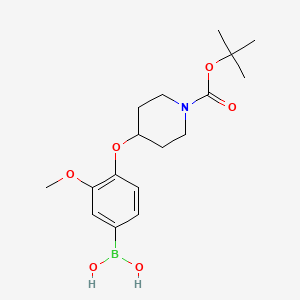

4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-methoxy-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO6/c1-17(2,3)25-16(20)19-9-7-13(8-10-19)24-14-6-5-12(18(21)22)11-15(14)23-4/h5-6,11,13,21-22H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRZLYBVNHMVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674487 | |

| Record name | (4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-30-5 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(4-borono-2-methoxyphenoxy)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid (CAS No. 1072946-30-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, with the Chemical Abstracts Service (CAS) registry number 1072946-30-5, is a specialized organic building block of significant interest in the field of medicinal chemistry. Its unique trifunctional structure, incorporating a protected piperidine moiety, a methoxy-substituted phenyl ring, and a reactive boronic acid group, makes it a valuable reagent for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The presence of the piperidine substructure is a common feature in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The tert-butyloxycarbonyl (BOC) protecting group on the piperidine nitrogen allows for controlled, sequential reactions, a critical aspect in multi-step drug synthesis.[2] Furthermore, the arylboronic acid functional group is a cornerstone of modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1072946-30-5 | [5] |

| Molecular Formula | C₁₇H₂₆BNO₆ | Inferred from structure |

| Molecular Weight | 351.20 g/mol | Inferred from structure |

| Appearance | Typically a white to off-white solid | General knowledge of arylboronic acids |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF) | General knowledge of arylboronic acids |

Synthesis and Purification

A common strategy involves the etherification of a suitably substituted phenol with a protected piperidinol, followed by borylation of the resulting aromatic ring. The following diagram illustrates a potential synthetic workflow.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1072946-30-5|(4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)-3-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Guide to the Synthesis of 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, a valuable building block in modern medicinal chemistry. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations behind the chosen synthetic route. This document is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to ensure reproducibility, high yield, and purity. The protocol is structured around a two-step sequence: a Mitsunobu reaction for ether bond formation, followed by a lithium-halogen exchange and borylation to install the boronic acid moiety.

Strategic Overview and Rationale

The target molecule is a bifunctional intermediate, prized for its utility in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern carbon-carbon bond formation. The structure features a boronic acid for coupling and a BOC-protected piperidine, a common pharmacophore. The synthetic strategy is therefore designed for efficiency and functional group tolerance.

The selected two-step pathway:

-

Mitsunobu Etherification: This reaction is chosen for its mild, neutral conditions, which are ideal for coupling the acidic 4-bromo-2-methoxyphenol with the secondary alcohol of 1-Boc-4-hydroxypiperidine.[1][2][3] The reaction mechanism involves the in-situ activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), forming an alkoxyphosphonium salt.[4][5] This intermediate is then susceptible to Sₙ2 attack by the phenoxide, leading to the desired ether with clean inversion of configuration at the alcohol's stereocenter (though not relevant for this achiral substrate).[2][3]

-

Lithium-Halogen Exchange and Borylation: To convert the aryl bromide into a boronic acid, a lithium-halogen exchange is employed. This is a robust and common method for creating arylmetal intermediates.[6][7] The reaction is performed at cryogenic temperatures (-78 °C) using n-butyllithium (n-BuLi) to generate a highly reactive aryllithium species.[8] This nucleophilic intermediate is then "quenched" with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final arylboronic acid.[6]

Logical Flow of the Synthesis:

Caption: High-level overview of the two-step synthetic sequence.

In-Depth Experimental Protocol

Materials & Reagents

| Reagent | CAS Number | Purity | Notes |

| 1-Boc-4-hydroxypiperidine | 109384-19-2 | >97% | Ensure it is dry before use. |

| 4-Bromo-2-methoxyphenol | 7386-38-1 | >98% | |

| Triphenylphosphine (PPh₃) | 603-35-0 | >99% | |

| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | >94% | Caution: Potent sensitizer. |

| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous | Required for both steps. |

| n-Butyllithium (n-BuLi) | 109-72-8 | ~2.5 M in hexanes | Caution: Pyrophoric.[9][10] |

| Triisopropyl borate | 5419-55-6 | >98% | |

| Hydrochloric acid (1 M) | 7647-01-0 | Aqueous | For workup. |

| Ethyl acetate (EtOAc) | 141-78-6 | ACS Grade | For extraction. |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | For drying organic layers. |

Step 1: Synthesis of tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate

Workflow Diagram:

Caption: Detailed workflow for the Mitsunobu etherification step.

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-Boc-4-hydroxypiperidine (1.0 eq), 4-bromo-2-methoxyphenol (1.0 eq), and triphenylphosphine (1.2 eq).

-

Dissolve the solids in anhydrous tetrahydrofuran (THF), using approximately 10 mL of solvent per mmol of the phenol.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise via syringe over 15-20 minutes. An orange-red color may develop and then fade.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc).

-

Once the starting materials are consumed, concentrate the mixture under reduced pressure to obtain a thick oil or semi-solid.

-

Purify the residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc) to separate the product from triphenylphosphine oxide and other byproducts.

-

Combine the product-containing fractions and concentrate to afford the title intermediate as a white to off-white solid.

Step 2: Synthesis of this compound

Workflow Diagram:

Sources

- 1. byjus.com [byjus.com]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. ethz.ch [ethz.ch]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid: A Cornerstone Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)-3-methoxyphenylboronic acid, a sophisticated chemical building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into the molecule's structural attributes, physicochemical properties, and strategic importance in medicinal chemistry. A detailed, field-proven synthetic protocol is provided, alongside an in-depth analysis of its application in the synthesis of targeted therapeutics, with a particular focus on its role in the development of Bruton's tyrosine kinase (BTK) inhibitors. This guide is intended to serve as a practical resource, bridging theoretical knowledge with actionable laboratory insights.

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the assembly of complex molecular architectures with high precision and efficiency is paramount. The strategic use of pre-functionalized building blocks is a cornerstone of this endeavor. 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid (CAS No. 1072946-30-5) has emerged as a highly valuable reagent, embodying a convergence of several "privileged" structural motifs.

At its core, this molecule is a trifunctional scaffold, presenting a BOC-protected piperidine, a methoxy-substituted phenyl ring, and a reactive boronic acid group. Each of these components imparts unique and desirable characteristics:

-

The N-BOC-Piperidine Moiety: The piperidine ring is a ubiquitous scaffold in approved pharmaceuticals, often contributing to improved solubility, metabolic stability, and three-dimensional complexity that can enhance binding to biological targets. The tert-butyloxycarbonyl (BOC) protecting group provides a stable yet readily cleavable handle on the piperidine nitrogen, allowing for late-stage diversification or deprotection to reveal a secondary amine for further coupling reactions.[1]

-

The 3-Methoxyphenyl Group: The methoxy substituent on the phenyl ring is a well-established modulator of a drug candidate's properties. It can influence ligand-target binding through hydrogen bond acceptance, alter lipophilicity, and impact metabolic pathways, making it a key tool for fine-tuning pharmacokinetic and pharmacodynamic profiles.[2]

-

The Boronic Acid Functionality: As a versatile synthetic handle, the boronic acid group is preeminent in its utility for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning transformation is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for linking aryl systems, a common step in the synthesis of bioactive molecules.[3]

This guide will systematically deconstruct the synthesis, properties, and application of this building block, providing the reader with the technical understanding necessary for its effective utilization in drug discovery programs.

Structural Elucidation and Physicochemical Properties

The precise arrangement of functional groups in this compound dictates its reactivity and utility.

Table 1: Physicochemical and Structural Data

| Property | Value | Source |

| IUPAC Name | (4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)-3-methoxyphenyl)boronic acid | - |

| CAS Number | 1072946-30-5 | [4] |

| Molecular Formula | C₁₇H₂₆BNO₆ | - |

| Molecular Weight | 381.25 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available in public literature. | - |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents (predicted). | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for each part of the molecule. The tert-butyl protons of the BOC group would appear as a sharp singlet around 1.4-1.5 ppm. The piperidine ring protons would present as a series of multiplets in the 1.6-2.0 ppm and 3.2-3.8 ppm regions. The methoxy group protons would be a singlet around 3.8-3.9 ppm. The aromatic protons would appear as a set of doublets and a singlet in the 7.0-7.5 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The boronic acid hydroxyl protons would likely be a broad singlet, and its chemical shift would be solvent-dependent.

-

¹³C NMR: The carbon spectrum would display distinct signals for the BOC group (around 28 ppm for the methyl carbons and 80 ppm for the quaternary carbon), the piperidine ring carbons (in the 30-50 ppm and 60-70 ppm range), the methoxy carbon (around 56 ppm), and the aromatic carbons (110-160 ppm). The carbon atom attached to the boron would be observed, though its signal may be broad.[5]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by several key absorption bands. A broad O-H stretching band from the boronic acid would be prominent around 3200-3400 cm⁻¹. C-H stretching vibrations from the alkyl and aryl groups would appear just below 3000 cm⁻¹. A strong C=O stretching vibration from the BOC carbonyl group would be visible around 1680-1700 cm⁻¹. C-O stretching bands for the ether and methoxy groups would be present in the 1200-1300 cm⁻¹ region. B-O stretching vibrations are also expected in the 1300-1400 cm⁻¹ range.[6][7]

Mass Spectrometry (MS) (Predicted)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would likely show a prominent ion corresponding to the protonated molecule [M+H]⁺. Fragmentation patterns would be expected to include the loss of the BOC group (-100 Da) and other characteristic cleavages of the piperidine and ether linkages.

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a robust and validated pathway constructed from analogous procedures found in the chemical literature and patents.[6][8]

Synthetic Workflow

The overall synthetic strategy involves a Williamson ether synthesis to couple the piperidine and phenyl moieties, followed by a borylation reaction to install the boronic acid group.

Caption: Synthetic route for the target compound.

Step-by-Step Experimental Procedure

Step 1: Synthesis of tert-Butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate

-

Rationale: This step forms the core C-O-C ether linkage. Sodium hydride (NaH) is used as a strong base to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, forming a nucleophilic alkoxide. This alkoxide then displaces the bromide from 4-bromo-1-fluoro-2-methoxybenzene (or a related activated aryl halide) via an SNAr mechanism. Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction. The reaction is started at a low temperature to control the initial exothermic reaction of NaH.

-

Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Add a solution of 4-bromo-1-fluoro-2-methoxybenzene (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate as a solid.

-

Step 2: Synthesis of this compound

-

Rationale: This is a classic halogen-metal exchange followed by borylation. n-Butyllithium (n-BuLi) is a strong organometallic base that rapidly exchanges with the aryl bromide at low temperatures (-78 °C) to form an aryllithium intermediate. This highly nucleophilic species then attacks the electrophilic boron atom of triisopropyl borate. The resulting borate ester is then hydrolyzed to the desired boronic acid upon acidic workup. Maintaining a very low temperature is critical to prevent side reactions of the highly reactive aryllithium intermediate.

-

Protocol:

-

Dissolve tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

To the resulting aryllithium species, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) or 1 M hydrochloric acid (HCl).

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or by flash column chromatography to yield this compound.

-

Application in Medicinal Chemistry: A Key Building Block for BTK Inhibitors

The true value of this compound lies in its application as a strategic intermediate in the synthesis of high-value pharmaceutical targets. Its structure is particularly relevant to the development of inhibitors for Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways.[9][10]

The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, activation, and proliferation.[2] The B-cell receptor (BCR) signaling pathway, in which BTK is a key component, is often dysregulated in B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[11] Inhibiting BTK is therefore a validated therapeutic strategy for these diseases.

Caption: The BTK signaling pathway and its inhibition.

Role in the Synthesis of a BTK Inhibitor Scaffold

The title compound is an ideal precursor for coupling to a heterocyclic core, a common feature of many kinase inhibitors. For instance, in the synthesis of Ibrutinib analogues, a pyrazolopyrimidine core is often employed.[10] The boronic acid functionality of our building block allows for a direct and efficient Suzuki-Miyaura coupling to a halogenated pyrazolopyrimidine.

Caption: Suzuki coupling application of the title compound.

This synthetic step highlights the strategic advantage of using this pre-functionalized building block. It allows for the rapid assembly of a complex molecular structure that already contains the necessary piperidine and methoxyphenyl motifs, which are often crucial for achieving the desired potency and pharmacokinetic properties in the final drug candidate. Subsequent deprotection of the BOC group and acylation can complete the synthesis of the final inhibitor.

Conclusion

This compound stands as a testament to the power of rational molecular design in modern organic synthesis and drug discovery. Its trifunctional nature provides chemists with a robust and versatile tool for the efficient construction of complex, biologically active molecules. The combination of a privileged piperidine scaffold, a modulating methoxy group, and a powerful boronic acid handle makes it an indispensable resource for programs targeting kinases like BTK and other important therapeutic targets. As the demand for novel, targeted therapeutics continues to grow, the strategic importance of sophisticated building blocks such as this will only increase, accelerating the path from chemical synthesis to clinical candidates.

References

-

Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors. Bioorganic & Medicinal Chemistry, 2020.[9]

-

A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 2023.[10]

- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds.

-

The Mechanism of Action of Ibrutinib. Targeted Oncology, 2013.[3]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press, 2015.[12]

-

Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H-purin-2-amine scaffold. European Journal of Medicinal Chemistry, 2017.[13]

-

(4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)-3-methoxyphenyl)boronic acid. BLD Pharm.[4]

-

The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 2024.[2]

-

tert-Butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate. BenchChem.

-

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid. PubChem.[14]

-

4-Methoxyphenylboronic acid Spectra. SpectraBase.[15]

-

4-Methoxyphenylboronic acid 1H NMR Spectrum. ChemicalBook.[16]

-

4-Methoxyphenylboronic acid 13C NMR Spectrum. SpectraBase.[17]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 2014.[1]

-

Synthesis method of N-boc-4-hydroxypiperidine. Google Patents, CN104628625A, 2015.[6]

-

Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 2019.[18]

-

tert-Butyl 4-((4-bromothiazol-2-yl)oxy)piperidine-1-carboxylate. PubChem.[19]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021.[20]

- Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals, 2021.

- (4-(((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid. MolCore.

-

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate. Sigma-Aldrich.[8]

-

13C NMR Chemical Shifts. Oregon State University, Department of Chemistry.[5]

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 2025.

-

1-Boc-4-piperidone. Sigma-Aldrich.

Sources

- 1. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 3. mdpi.com [mdpi.com]

- 4. 1072946-30-5|(4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)-3-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. N-BOC-piperidine-4-carboxylic Acid CAS 84358-13-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 7. Tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate | 1228957-01-4 | Benchchem [benchchem.com]

- 8. Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. atlantis-press.com [atlantis-press.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid | C16H24BNO4 | CID 44518341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. 4-Methoxyphenylboronic acid(5720-07-0) 1H NMR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. tert-Butyl 4-((4-bromothiazol-2-yl)oxy)piperidine-1-carboxylate | C13H19BrN2O3S | CID 86696185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. molcore.com [molcore.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid

Introduction

4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid is a key building block in contemporary drug discovery, frequently utilized in the synthesis of complex molecules for various therapeutic targets. Its unique structure, combining a BOC-protected piperidine, a substituted aromatic ring, and a reactive boronic acid moiety, makes it a versatile synthon. Accurate structural characterization is paramount to ensure the integrity of subsequent synthetic steps and the final compounds. Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for unambiguous structure elucidation in solution.[1][2]

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple peak list, this document explains the rationale behind the observed chemical shifts, multiplicities, and integration values based on the molecule's electronic and conformational properties. It is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural verification and in-depth chemical analysis.

Section 1: Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum effectively, one must first deconstruct the molecule into its constituent spin systems. The structure of this compound contains several distinct proton environments, each giving rise to a characteristic signal.

The key fragments are:

-

BOC Protecting Group: A tert-butyl group attached to a carbamate.

-

Piperidine Ring: A saturated six-membered heterocycle with protons in different spatial (axial/equatorial) and electronic environments.

-

Aromatic Ring: A 1,2,4-trisubstituted phenyl ring.

-

Methoxy Group: An ether linkage on the aromatic ring.

-

Boronic Acid Group: A Lewis acidic functional group with exchangeable protons.

The diagram below illustrates the molecular structure with protons systematically labeled for the subsequent spectral analysis.

Caption: Labeled structure of the target molecule.

Section 2: Experimental Protocol & Workflow

A robust and reproducible experimental protocol is the foundation of high-quality NMR data. The choices made during sample preparation and data acquisition directly impact spectral resolution and the ability to observe key features.

Sample Preparation Protocol

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the boronic acid, and its ability to form hydrogen bonds allows for the observation of the exchangeable B(OH)₂ protons, which might otherwise be broadened or absent in non-polar solvents like chloroform-d (CDCl₃).

-

Sample Concentration: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

-

Homogenization: Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be required for complete dissolution.

-

Internal Standard: DMSO-d₆ contains a residual proton signal at ~2.50 ppm, which can serve as a primary chemical shift reference. Tetramethylsilane (TMS) can be added but is often unnecessary.

Data Acquisition Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.[3]

-

Experiment: Standard ¹H (proton) pulse program.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32 scans to achieve adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Analysis Workflow

The overall process from sample handling to final structural confirmation follows a logical sequence, ensuring data integrity and comprehensive interpretation.

Caption: Workflow for NMR analysis.

Section 3: Detailed ¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[1][4][5] A systematic analysis of each signal allows for the complete assignment of the molecular structure.

The Aliphatic Region (δ 1.0 - 4.0 ppm)

This region is dominated by signals from the BOC group and the piperidine ring.

-

Hₐ - BOC Protons (δ ≈ 1.40 ppm, singlet, 9H): The nine protons of the tert-butyl group are chemically and magnetically equivalent due to rapid rotation around the C-C bonds.[6][7] Consequently, they do not couple with each other and appear as a single, sharp peak with an integration value of 9H. This signal is a hallmark of the BOC protecting group.[8]

-

H_c - Piperidine C3/C5 Protons (δ ≈ 1.6-1.9 ppm, multiplet, 4H): These four protons are adjacent to the C2/C6 and C4 positions. Due to the chair conformation of the piperidine ring, the axial and equatorial protons are non-equivalent, leading to complex splitting patterns (multiplets). They are coupled to the protons at C2, C6, and C4.

-

H_b - Piperidine C2/C6 Protons (δ ≈ 3.0-3.5 ppm, multiplet, 4H): These four protons are adjacent to the nitrogen atom of the carbamate. The electron-withdrawing nature of the BOC group deshields these protons, shifting them downfield relative to the C3/C5 protons. The presence of rotamers around the N-C(O) bond can cause significant broadening of these signals.[9][10]

The Methoxy and Ether-Linked Proton Region (δ 3.5 - 5.0 ppm)

-

H_h - Methoxy Protons (δ ≈ 3.80 ppm, singlet, 3H): The three protons of the methoxy group are equivalent and do not have any adjacent proton neighbors to couple with. Therefore, they appear as a sharp singlet integrating to 3H. Their chemical shift is characteristic of an aromatic methoxy group.[11][12]

-

H_d - Piperidine C4 Methine Proton (δ ≈ 4.5-4.7 ppm, multiplet, 1H): This single proton is attached to the carbon bearing the ether oxygen. The strong deshielding effect of the electronegative oxygen atom shifts this signal significantly downfield. It appears as a multiplet due to coupling with the four neighboring protons on C3 and C5.

The Aromatic Region (δ 6.5 - 8.0 ppm)

The 1,2,4-trisubstituted aromatic ring gives rise to three distinct signals, each integrating to 1H. The substitution pattern creates an AMX spin system.

-

H_g - Aromatic Proton (δ ≈ 6.9-7.1 ppm, doublet of doublets, 1H): This proton is ortho to the methoxy group and ortho to the ether linkage, experiencing coupling from both Hₑ and H_f. It typically appears as a doublet of doublets (dd).

-

H_f - Aromatic Proton (δ ≈ 7.1-7.2 ppm, doublet, 1H): This proton is ortho to the boronic acid group and meta to the ether linkage. It will primarily show ortho-coupling to H_g, appearing as a doublet (d).

-

Hₑ - Aromatic Proton (δ ≈ 7.3-7.4 ppm, doublet, 1H): This proton is meta to the boronic acid and ortho to the ether linkage. It shows meta-coupling to H_f and appears as a doublet (d).

Exchangeable Protons

-

Hᵢ - Boronic Acid Protons (δ ≈ 8.0-9.5 ppm, broad singlet, 2H): The two protons of the B(OH)₂ group are acidic and undergo rapid chemical exchange with each other and with trace amounts of water in the solvent.[4] This exchange process leads to a broad signal. A key confirmatory experiment is to add a drop of D₂O to the NMR tube; the B(OH)₂ signal will disappear as the protons are replaced by deuterium.

Section 4: Data Summary and Validation

Summarizing the expected spectral data in a table provides a clear and concise reference for structural verification.

Tabulated ¹H NMR Data

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hₐ | ~ 1.40 | Singlet (s) | 9H | tert-butyl (BOC group) |

| H_c | ~ 1.6 - 1.9 | Multiplet (m) | 4H | Piperidine CH₂ (C3, C5) |

| H_b | ~ 3.0 - 3.5 | Multiplet (m, often broad) | 4H | Piperidine CH₂ (C2, C6) |

| H_h | ~ 3.80 | Singlet (s) | 3H | Methoxy (OCH₃) |

| H_d | ~ 4.5 - 4.7 | Multiplet (m) | 1H | Piperidine CH (C4) |

| H_g | ~ 6.9 - 7.1 | Doublet of Doublets (dd) | 1H | Aromatic CH |

| H_f | ~ 7.1 - 7.2 | Doublet (d) | 1H | Aromatic CH |

| Hₑ | ~ 7.3 - 7.4 | Doublet (d) | 1H | Aromatic CH |

| Hᵢ | ~ 8.0 - 9.5 | Broad Singlet (br s) | 2H | Boronic Acid (B(OH)₂) |

Validation with Advanced NMR Techniques

While 1D ¹H NMR is often sufficient, 2D NMR experiments can provide definitive proof of assignments, especially for complex spin systems like the piperidine ring.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would show correlations between H_d and H_c, between H_c and H_b, and among the aromatic protons (H_g, H_f, Hₑ), confirming their connectivity.[2]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbons they are attached to, confirming the assignment of each protonated carbon in the molecule.[2]

Conclusion

The ¹H NMR spectrum of this compound is rich with information that, when properly interpreted, provides unequivocal confirmation of its chemical structure. The characteristic signals for the BOC group, the distinct patterns of the piperidine and aromatic protons, and the presence of exchangeable boronic acid protons all serve as reliable diagnostic markers. This guide outlines a systematic approach to interpreting these features, providing a framework for scientists to confidently verify the identity and purity of this important synthetic intermediate.

References

- OpenOChem Learn. (n.d.). Interpreting ¹H NMR.

- Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.

- Chemistry Steps. (n.d.). NMR Spectroscopy - An Easy Introduction.

- Compound Interest. (n.d.). A Guide to ¹H NMR Chemical Shift Values.

- ChemicalBook. (n.d.). 3-Methoxyphenylboronic acid(10365-98-7) ¹H NMR spectrum.

- University of Strathclyde. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- RSC Publishing. (n.d.). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).

- SpectraBase. (n.d.). 4-Methoxyphenylboronic acid.

- ChemicalBook. (n.d.). 1-Boc-piperidine(75844-69-8) ¹H NMR spectrum.

- ChemicalBook. (n.d.). 4-Hydroxyphenylboronic acid(71597-85-8) ¹H NMR spectrum.

- PubChem. (n.d.). (4-Methoxyphenyl)boronic acid.

- Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.

- ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid.

- ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. rsc.org [rsc.org]

- 4. acdlabs.com [acdlabs.com]

- 5. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

Physicochemical properties of BOC-protected phenylboronic acids

An In-depth Technical Guide to the Physicochemical Properties of BOC-Protected Phenylboronic Acids

Introduction

In the landscape of modern drug discovery and organic synthesis, BOC-protected phenylboronic acids have emerged as indispensable molecular scaffolds. Their unique duality—combining the robust, acid-labile tert-butyloxycarbonyl (BOC) protecting group with the versatile phenylboronic acid moiety—offers chemists a powerful tool for intricate molecular construction. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which forges carbon-carbon bonds with remarkable precision.[1][2] Concurrently, the boronic acid moiety itself is a validated pharmacophore, capable of forming reversible covalent bonds with active site residues in enzymes, a feature famously exploited in drugs like bortezomib (Velcade®).[1][3][4]

The BOC group provides temporary masking of a primary or secondary amine on the phenyl ring.[5][6] This protection is crucial, as the free amine can interfere with metal-catalyzed reactions or undergo undesired side reactions. The BOC group's stability to a wide array of reagents, coupled with its clean, quantitative removal under acidic conditions, makes it a near-perfect partner for the boronic acid functionality.[6][7]

This guide offers a comprehensive exploration of the core physicochemical properties of BOC-protected phenylboronic acids. We will delve into their structural characteristics, stability, acidity, and solubility, providing field-proven experimental protocols and explaining the causality behind these properties. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize these critical building blocks to construct the next generation of therapeutics and complex organic molecules.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of these reagents is paramount for their effective storage, handling, and deployment in synthesis.

Structure and Stability

A phenylboronic acid features a boron atom bonded to a phenyl ring and two hydroxyl groups. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with an empty p-orbital, which imparts its characteristic Lewis acidity.[2] The introduction of a BOC-protected amino group onto the phenyl ring modulates the electronic properties of the molecule without significantly altering this core geometry.

Stability Considerations: The utility of BOC-protected phenylboronic acids is intrinsically linked to the distinct stability profiles of their two key functional groups.

-

BOC Group Stability: The tert-butoxycarbonyl group is famously labile under acidic conditions.[5][8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene and releases carbon dioxide. This group is, however, highly stable to basic conditions, nucleophiles, and reductive/oxidative processes, allowing for a broad range of chemical transformations to be performed on the boronic acid moiety without compromising the amine's protection.[6]

-

Boronic Acid Stability: The C–B bond of arylboronic acids is generally robust, but it is susceptible to certain degradation pathways, particularly protodeboronation (replacement of the boronic acid with a hydrogen atom) under harsh acidic or basic conditions and oxidation.[9] At physiological pH, boronic acids can be oxidized by reactive oxygen species, a challenge that has been addressed in drug design through structural modifications that decrease electron density on the boron atom.[10] For storage, it is crucial to keep these compounds in a cool, dark, and dry environment to prevent degradation.

Acidity (pKa)

Boronic acids are Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species, rather than donating a proton like a Brønsted-Lowry acid.[11][12] The pKa of a boronic acid is the pH at which the concentrations of the neutral trigonal acid and the anionic tetrahedral boronate are equal.

The pKa of unsubstituted phenylboronic acid in water is approximately 8.7–9.0.[11][13] The acidity is highly sensitive to the electronic nature of substituents on the phenyl ring.

-

Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase the Lewis acidity of the boron center, stabilizing the anionic boronate form and thus lowering the pKa.[14]

-

Electron-donating groups (e.g., -OCH₃, -NH₂) decrease Lewis acidity, destabilizing the boronate and raising the pKa.[12]

The N-BOC-amino group acts as a moderate electron-donating group through resonance, thereby slightly increasing the pKa of the boronic acid compared to unsubstituted phenylboronic acid. This modulation is a key consideration in reaction optimization, as the formation of the boronate species is often a critical step in the catalytic cycle of cross-coupling reactions.

Table 1: Comparative pKa Values of Substituted Phenylboronic Acids

| Compound | Substituent | pKa (in H₂O or mixed aqueous solvent) | Reference |

| Phenylboronic Acid | -H | ~8.68 - 9.0 | [11][13][15] |

| 4-Methoxyphenylboronic Acid | 4-OCH₃ | ~9.25 | [11] |

| 4-Trifluoromethylphenylboronic Acid | 4-CF₃ | Lower than phenylboronic acid | [14] |

| 2-Formylphenylboronic Acid | 2-CHO | ~7.8 | [13] |

| 3-Aminophenylboronic acid | 3-NH₂ | pKa of amine ~4.5; boronic acid pKa higher than phenylboronic acid |

Solubility Profile

The solubility of BOC-protected phenylboronic acids is a critical parameter for their use in solution-phase chemistry. The presence of the lipophilic tert-butyl group and the aromatic ring, combined with the polar boronic acid and carbamate functionalities, gives these molecules an amphiphilic character.

-

General Solubility: They are typically soluble in polar organic solvents such as methanol, DMSO, and THF.[16][17][18] Their solubility in water is generally low but can be increased at higher pH due to the formation of the anionic boronate salt.

-

Impact of BOC Group: The BOC group significantly increases the lipophilicity and overall molecular weight compared to the parent aminophenylboronic acid, generally decreasing aqueous solubility while improving solubility in less polar organic solvents like dichloromethane (DCM) and ethyl acetate.

Table 2: Solubility Data for Common BOC-Protected Phenylboronic Acids

| Compound | CAS Number | Molecular Weight ( g/mol ) | Solubility | Reference |

| 3-(N-Boc-amino)phenylboronic acid | 380430-68-2 | 237.06 | DMSO: 100 mg/mL | [16] |

| 4-(N-Boc-amino)phenylboronic acid | 380430-49-9 | 237.06 | Soluble in Methanol; ≥ 2.5 mg/mL in other systems | [17][19] |

| 4-(N-Boc-aminomethyl)phenylboronic acid | 1211540-62-3 | 251.09 | Data not specified, but used in organic solvents | [20] |

Synthesis and Analytical Characterization

The reliable synthesis and unambiguous characterization of these building blocks are foundational to their successful application.

General Synthetic Workflow

The preparation of BOC-protected aminophenylboronic acids typically begins with the corresponding haloaniline. The workflow involves two key transformations: protection of the amine and installation of the boronic acid moiety.

Caption: General synthetic route for BOC-protected phenylboronic acids.

This sequence is strategically important. Performing the BOC protection first prevents the amine from interfering with the palladium catalyst used in the subsequent Miyaura borylation. The pinacol ester intermediate is often isolated as it is more stable and easier to purify via chromatography than the free boronic acid.

Analytical Characterization Techniques

Confirming the structure and purity of the final product is a non-negotiable step. A multi-technique approach is essential for unambiguous validation.[21][22]

Table 3: Key Analytical Signatures for Structure Confirmation

| Technique | Parameter | Expected Value/Observation for 4-(N-Boc-amino)phenylboronic acid |

| ¹H NMR | Chemical Shift (δ) | ~1.5 ppm (singlet, 9H, -C(CH₃)₃); ~7.0-8.0 ppm (multiplets, 4H, Ar-H); Broad singlet (variable, ~8.0 ppm, 2H, -B(OH)₂); Broad singlet (~9.5 ppm, 1H, -NH) |

| ¹³C NMR | Chemical Shift (δ) | ~28 ppm (-C(CH₃)₃); ~80 ppm (-C(CH₃)₃); ~115-145 ppm (Ar-C); ~153 ppm (-C=O) |

| Mass Spec (MS) | Molecular Ion | [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (237.06 g/mol ) |

| FTIR | Wavenumber (cm⁻¹) | ~3400 cm⁻¹ (O-H stretch, broad); ~3300 cm⁻¹ (N-H stretch); ~1700 cm⁻¹ (C=O stretch, carbamate) |

Applications in Synthesis and Drug Discovery

The true value of these reagents is realized in their application, where the two functional groups can be manipulated in a controlled, sequential manner.

Suzuki-Miyaura Cross-Coupling

This is arguably the most significant application. BOC-protected aminophenylboronic acids serve as excellent nucleophilic partners in palladium-catalyzed coupling with aryl, heteroaryl, or vinyl halides/triflates.[23][24] The BOC group ensures the amine remains inert, preventing catalyst poisoning or side reactions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

BOC Group Deprotection

Once the desired C-C bond is formed, the BOC group can be cleanly removed to unveil the primary amine. This newly liberated amine can then participate in subsequent reactions, such as amide bond formation, reductive amination, or serve as a key binding element in a pharmacologically active molecule.

Caption: Mechanism of acid-catalyzed BOC deprotection.

This orthogonal strategy—performing C-C coupling under basic/neutral conditions and deprotection under acidic conditions—is a cornerstone of modern synthetic strategy.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for common transformations. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-(N-Boc-amino)phenylboronic acid pinacol ester

Causality: This procedure uses the Miyaura borylation, a robust and high-yielding method to form a C-B bond catalyzed by palladium. The pinacol ester (B₂pin₂) is used as the boron source because it is a stable solid that is easy to handle, and the resulting boronic ester is generally less prone to degradation and easier to purify than the free boronic acid.[25]

-

Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add 4-iodo-N-Boc-aniline (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) or dioxane.

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pinacol ester.

Protocol 2: Determination of pKa by UV-Vis Spectroscopic Titration

Causality: This method leverages the change in the electronic structure of the phenylboronic acid upon ionization. The trigonal planar boronic acid has a different UV absorbance spectrum than the tetrahedral boronate. By monitoring this change as a function of pH, one can determine the pKa.[13]

-

Stock Solution: Prepare a stock solution of the BOC-protected phenylboronic acid in a suitable solvent like methanol or DMSO.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7 to 11).

-

Sample Preparation: In a series of quartz cuvettes, add a small, constant aliquot of the stock solution to each buffer, ensuring the final concentration of the organic solvent is low (<1%) to not significantly alter the pH.

-

Measurement: Measure the UV-Vis absorbance spectrum (e.g., from 200-350 nm) for each sample.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. Fit the resulting data to the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Causality: This protocol uses a palladium catalyst to couple the BOC-protected phenylboronic acid with an aryl bromide. A base is required to activate the boronic acid, forming the boronate, which is necessary for the transmetalation step in the catalytic cycle.[23][26]

-

Reaction Setup: In a flask, combine the aryl bromide (1.0 eq), the BOC-protected phenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a solvent mixture, typically a polar aprotic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).

-

Reaction: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the reaction to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the product by column chromatography or recrystallization.

Protocol 4: General Procedure for BOC Deprotection

Causality: Strong acid is used to protonate the BOC group, facilitating its cleavage to release the free amine. Trifluoroacetic acid (TFA) is commonly used because it is volatile and can be easily removed, along with the byproducts (isobutylene and CO₂), under vacuum.[7][8][27]

-

Reaction Setup: Dissolve the BOC-protected compound in a suitable solvent, typically dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 equivalents, often as a 20-50% solution in DCM) dropwise.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS until the starting material disappears.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Isolation: The product is often obtained as a TFA salt. It can be used directly, or the free amine can be obtained by neutralizing with a mild base (e.g., saturated NaHCO₃ solution) and extracting with an organic solvent.

References

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Angewandte Chemie International Edition. [Link]

-

On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

pK a values for boronic acids 1-7. ResearchGate. [Link]

-

Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. ACS Omega. [Link]

-

pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

-

Amine Protection / Deprotection. Fisher Scientific. [Link]

-

Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. [Link]

-

Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

-

Design and discovery of boronic acid drugs. ResearchGate. [Link]

-

(4-Boc-Aminophenyl)Boronic Acid. PubChem. [Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. [Link]

-

Deprotection of different N-Boc-compounds. ResearchGate. [Link]

-

4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid. PubChem. [Link]

-

Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

Boc Deprotection Mechanism. YouTube. [Link]

-

Design and discovery of boronic acid drugs. PubMed. [Link]

-

Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with Phenylboronic Acid 3. ResearchGate. [Link]

-

The Preparation of Solid-Supported Peptide Boronic Acids Derived from 4-Borono-L-phenylalanine and their Affinity for Alizarin. SciSpace. [Link]

-

BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]

-

Calculated physicochemical properties of Boc-deprotected. ResearchGate. [Link]

-

Boron in My Mind: A Comprehensive Review of the Evolution of the Diverse Syntheses of 4‐Borono‐l‐Phenylalanine, the Leading Agent for Boron Neutron Capture Therapy. NIH. [Link]

-

Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Okayama University. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses. [Link]

-

Phenylboronic acid modified solid-phase extraction column: Preparation, characterization, and application to the analysis of amino acids in sepia capsule by removing the maltose. PubMed. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine. ResearchGate. [Link]

-

Principal component analysis-assisted fluorescent phenylboronic acid probes for discrimination and detection of living pathogenic bacteria. ResearchGate. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. (4-Boc-Aminophenyl)Boronic Acid (380430-49-9) for sale [vulcanchem.com]

- 18. labsolu.ca [labsolu.ca]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid | C12H18BNO4 | CID 3863163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Boron in My Mind: A Comprehensive Review of the Evolution of the Diverse Syntheses of 4‐Borono‐l‐Phenylalanine, the Leading Agent for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Introduction: The Strategic Value of Piperidinyl-Phenylboronic Acids in Modern Drug Discovery

An In-Depth Technical Guide to the Commercial Availability and Application of Substituted Piperidinyl-Phenylboronic Acids

Substituted piperidinyl-phenylboronic acids represent a pivotal class of building blocks in medicinal chemistry. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile anchor for exploring chemical space.[1][2] When combined with a phenylboronic acid functional group, this scaffold becomes a powerful reactant for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction is a cornerstone of modern drug synthesis, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[5]

The growing interest in these compounds stems from their role in the synthesis of high-value therapeutic agents, including PARP inhibitors like Niraparib, which features a piperidine-containing core.[6] As such, a comprehensive understanding of their commercial availability, synthesis, and quality control is essential for researchers, scientists, and drug development professionals aiming to accelerate their discovery programs. This guide provides an in-depth analysis of these key areas, offering field-proven insights and validated protocols.

Part 1: Commercial Sourcing and Availability

The acquisition of high-quality starting materials is the foundation of any successful synthetic campaign. Substituted piperidinyl-phenylboronic acids are available from a range of specialized chemical suppliers who offer them as catalog items or through custom synthesis services.[7] These suppliers range from large-scale building block providers to niche specialists in organoboron chemistry.

Key Commercial Suppliers

Several vendors are prominent in the supply of boronic acids and related building blocks. Companies like Enamine , Boron Molecular , and Apollo Scientific offer extensive catalogs of organoboron derivatives, including various substituted aromatic and heterocyclic compounds.[7][8][9] For specific structures, platforms like ChemicalBook and PubChem can aggregate data from multiple smaller suppliers.[10][11]

The choice of supplier often depends on a balance of scale, purity requirements, lead time, and cost. For initial discovery efforts, milligram-to-gram quantities are typically sourced from stock catalogs, while kilogram-scale production for later-stage development may require a custom synthesis agreement with a manufacturer like Shanghai Yixin Chemical Co., Ltd. or others with proven manufacturing capabilities.[12]

Data Presentation: Representative Commercial Offerings

The table below summarizes the availability of representative substituted piperidinyl-phenylboronic acids from various vendors. This data is illustrative and availability and specifications should always be confirmed directly with the supplier.

| Compound Name | CAS Number | Representative Supplier(s) | Typical Purity | Notes |

| (3-(Piperidin-1-yl)phenyl)boronic acid | 634905-21-8 | ChemicalBook, Ambeed | >95% | A common building block for meta-substituted scaffolds.[10][13] |

| 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenylboronic acid | 1191062-02-8 | PubChem Vendors | >97% | Boc-protected piperidine allows for further functionalization.[11] |

| (4-(Piperidin-1-yl)phenyl)boronic acid | 454573-21-4 | Various Catalog Suppliers | >96% | Para-substituted isomer. |

| 3-(Piperidin-4-yl)phenylboronic acid hydrochloride | 1256345-54-6 | Various Catalog Suppliers | >95% | Piperidine nitrogen is unprotected (as HCl salt) for direct coupling. |

Part 2: Synthesis and Derivatization Strategies

While many derivatives are commercially available, novel substitutions are often required for lead optimization. Understanding the underlying synthetic chemistry is crucial for designing new analogs. The most common methods for synthesizing arylboronic acids involve the electrophilic trapping of an organometallic intermediate with a borate ester.[4]

General Synthetic Workflow

The synthesis typically begins with a halogenated piperidinyl-phenyl precursor (e.g., a bromo- or iodo- derivative). This precursor undergoes a metal-halogen exchange or is converted into an organometallic reagent (e.g., Grignard or organolithium), which is then quenched with a trialkyl borate at low temperature, followed by acidic workup to yield the desired boronic acid.

Caption: General workflow for synthesizing phenylboronic acids.

Advanced Synthetic Methodologies

More recent advancements focus on the direct C-H activation and borylation of the aromatic ring, which can offer more efficient and atom-economical routes.[14] Furthermore, sophisticated catalytic methods are being developed for the asymmetric synthesis of chiral piperidines that are subsequently used in these structures. For example, Rh-catalyzed asymmetric reactions can provide access to enantioenriched 3-substituted piperidines, which are precursors to valuable drug candidates like Niraparib and Preclamol.[1][15][16]

Part 3: Key Applications in Medicinal Chemistry

The primary utility of substituted piperidinyl-phenylboronic acids is their role as key intermediates in Suzuki-Miyaura cross-coupling reactions.[3] This Nobel Prize-winning reaction is widely used in the pharmaceutical industry to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules.

Case Study: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a critical class of anticancer drugs. The structure of Niraparib, a PARP inhibitor, contains a core scaffold that can be constructed using a piperidinyl-phenylboronic acid derivative. The boronic acid enables the crucial coupling step to form the complex heterocyclic core of the final drug molecule.

Caption: Simplified PARP inhibition pathway.

Part 4: Quality Control and Characterization

Ensuring the purity and stability of boronic acids is a critical, non-trivial task. These compounds are susceptible to dehydration and trimerization to form cyclic anhydrides known as boroxines.[17] This transformation can complicate characterization and affect reactivity in subsequent steps.

Analytical Challenges and Solutions

-

Boroxine Formation: The presence of boroxines can lead to complex mass spectra and chromatographic profiles.[17] Analytical methods must be optimized to either prevent their formation or to consistently account for their presence.

-

Hydrolysis: Boronate esters, which are often used as more stable surrogates for boronic acids, are susceptible to hydrolysis.[18] The rate of hydrolysis is pH-dependent, a factor that must be controlled in reversed-phase HPLC (RP-HPLC) analysis.[18]

-

Poor Ionization: Some boronic acids exhibit poor ionization efficiency in mass spectrometry, requiring method optimization or derivatization to achieve desired sensitivity.[17]

Experimental Protocol: UPLC-MS Purity Assessment

An ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) method provides a rapid and reliable way to assess the purity of boronic acids and detect related impurities like boroxines.[19]

Objective: To determine the purity of a substituted piperidinyl-phenylboronic acid sample and identify the presence of its corresponding boroxine.

Instrumentation and Reagents:

-

UPLC System with a C18 column (e.g., Acquity BEH C18)

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

-

Mobile Phase A: 10 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile

-

Sample Diluent: 50:50 Acetonitrile/Water

Methodology:

-

Sample Preparation: Dissolve the boronic acid sample in the sample diluent to a final concentration of approximately 0.1 mg/mL.

-

Chromatographic Conditions:

-

Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 1 µL

-

Gradient: Start with 5% B, ramp to 95% B over 0.8 minutes, hold for 0.1 minutes, and return to initial conditions. Total run time is typically around 1 minute.[19]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive and negative (scan both)

-

Capillary Voltage: 3.0 kV

-

Scan Range: m/z 100-1000

-

Source Temperature: 150 °C

-

-

Data Analysis:

-

Integrate the peak area for the boronic acid monomer ([M+H]+ or [M-H]-).

-

Search for the corresponding boroxine mass. The boroxine is a trimer of the boronic acid minus three molecules of water (Mass = 3M - 3H₂O).

-

Calculate purity based on the relative peak area of the main component against all other detected impurities.

-

Trustworthiness Check: This protocol is self-validating by scanning for both the expected monomer and the most common process-related impurity (boroxine). The use of a fast gradient ensures high throughput, which is critical in a discovery setting.[19]

Conclusion and Future Outlook

Substituted piperidinyl-phenylboronic acids are indispensable tools in the arsenal of the modern medicinal chemist. Their commercial availability, coupled with well-established synthetic routes, allows for their extensive use in creating novel chemical entities.[4][7] The primary challenge remains in the analytical characterization and handling of these sometimes-unstable reagents.[17] As synthetic methodologies become more sophisticated and the demand for complex molecular scaffolds grows, the diversity and availability of these critical building blocks are expected to expand, further enabling the discovery of next-generation therapeutics.

References

-

Chemicals - Boron Molecular - Organic Building Block Supplier. Boron Molecular. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

-

Top Boronic Acids Manufacturer | Verified Global Suppliers List. Accio. [Link]

-

Boronic Acids. AA Blocks. [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

-

Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

-

Boronic Acids and Their Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. R Discovery. [Link]

-

Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 891. [Link]

-

Reddy, G. S., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7(18), 7559-7565. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

-

Bull, J. A., et al. (2016). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 7(6), 1037-1059. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid. PubChem. [Link]

-

Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]

-

Application in medicinal chemistry and comparison studies. ResearchGate. [Link]

-

Phenylboronic acid. Oakwood Chemical. [Link]

Sources

- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. aablocks.com [aablocks.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. Boronic acids and their derivatives - Enamine [enamine.net]

- 8. boronmolecular.com [boronmolecular.com]

- 9. Boronic acids Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 10. BORONIC ACID, B-[3-(1-PIPERIDINYL)PHENYL]- | 634905-21-8 [chemicalbook.com]

- 11. 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid | C16H24BNO4 | CID 44518341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Top Boronic Acids Manufacturer | Verified Global Suppliers List [accio.com]

- 13. 634905-21-8 | (3-(Piperidin-1-yl)phenyl)boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to (4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)-3-methoxyphenyl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Executive Summary: (4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)-3-methoxyphenyl)boronic acid is a highly functionalized bifunctional building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure incorporates three key motifs: a boronic acid for versatile carbon-carbon bond formation, a BOC-protected piperidine ring to enhance solubility and provide a common scaffold, and a substituted phenyl ether core prevalent in bioactive molecules. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthetic protocol, and an exploration of its primary application as a key intermediate in the synthesis of complex drug candidates via Suzuki-Miyaura cross-coupling reactions.

Chemical Identity and Properties

The formal IUPAC name for this compound is (4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)-3-methoxyphenyl)boronic acid .[1][2] It is a synthetic organic compound, typically appearing as a white to off-white solid, and is primarily utilized as an intermediate in organic synthesis.

Structural and Physicochemical Data

The molecule's structure is defined by a central benzene ring substituted with a boronic acid group, a methoxy group, and a piperidin-4-yloxy ether linkage. The piperidine nitrogen is protected by a tert-butoxycarbonyl (BOC) group, which prevents its reactivity as a nucleophile or base during subsequent reactions and improves solubility in organic solvents.

| Property | Value |

| IUPAC Name | (4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)-3-methoxyphenyl)boronic acid |

| CAS Number | 1072946-30-5[1] |

| Molecular Formula | C₁₇H₂₆BNO₆ |

| Molecular Weight | 351.20 g/mol |

| Canonical SMILES | COC1=C(C=C(C=C1)B(O)O)OC2CCN(CC2)C(=O)OC(C)(C)C |

| InChIKey | YWVAFLNGEJDDNK-UHFFFAOYSA-N |

Key Structural Features and Rationale

-

Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of the molecule's utility. It is a stable, yet highly reactive, precursor for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C(sp²)-C(sp²) bond with aryl or vinyl halides/triflates. This is one of the most robust and widely used reactions in modern drug discovery for constructing biaryl systems.[3]

-